molecular formula C17H15ClN2O3 B2742381 N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-37-2

N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No.: B2742381
CAS No.: 851989-37-2
M. Wt: 330.77
InChI Key: DEKVEVKTJOECMB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic small molecule for research use. It features a benzoxazolone scaffold, a structure of high interest in medicinal chemistry due to its presence in compounds targeting the central nervous system. While specific biological data for this exact compound is not available in the public domain, its core structure is closely related to a class of compounds investigated as selective dopamine D2 receptor antagonists . Research on these related scaffolds focuses on their unique "non-classical" pharmacophore, which lacks a basic nitrogen atom typically required for binding to aminergic G protein-coupled receptors like the D2 receptor . This makes such compounds valuable tools for exploring novel binding modes and mechanisms of action. The molecular structure includes a chloro-substituted aromatic system and a propanamide linker, which may contribute to its physicochemical properties and binding affinity in biological assays. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the specific applicability of this compound for their intended studies.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-6-7-12(18)10-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKVEVKTJOECMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves multiple steps:

    Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of an appropriate amino acid derivative. For example, starting from 2-aminobenzoic acid, a condensation reaction with an acyl chloride can form the oxazolone ring.

    Substitution Reaction: The 5-chloro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 5-chloro-2-methylphenylamine with a suitable electrophile, such as an acyl chloride or anhydride, to form the amide bond.

    Coupling Reaction: The final step involves coupling the oxazolone derivative with the substituted phenyl group under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxazolone ring can lead to the formation of a more saturated heterocyclic compound.

    Substitution: The aromatic chlorine can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural features.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolone ring can act as a reactive site for binding to proteins or other biomolecules, while the chlorinated aromatic ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Benzoxazolone Propanamide Chain Modification Aromatic Group Variation Key Applications/Findings References
N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide None None 5-chloro-2-methylphenyl Prototype for neuroinflammation imaging; pending in vivo validation
Ethyl 3-(5-chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate (3ad) 5-Cl, thioxo (S replaces O) Ester (ethyl) N/A Synthetic intermediate; lower metabolic stability due to ester group
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) 5-naphthyl Extended acetamide chain N-phenyl TSPO tracer with improved bioavailability and reduced intersubject variability in binding
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide None None Phenyl Commercial building block; lacks chloro/methyl specificity
N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (17) None Hydrazide linkage 2-chloro-5-nitrobenzylidene Antimicrobial activity; melting point 202–204°C, yield 82%

Functional and Pharmacokinetic Comparisons

Benzoxazolone Modifications :

  • Thioxo vs. Oxo : Replacement of the oxo group with thioxo (e.g., compound 3ad ) increases electron-withdrawing effects but reduces metabolic stability due to sulfur’s susceptibility to oxidation.
  • Substituent Position : Chlorine at the 5-position (as in the target compound) enhances binding to hydrophobic pockets in proteins, contrasting with naphthyl-substituted [11C]NBMP, which improves blood-brain barrier penetration .

Propanamide Chain Variations :

  • Ester vs. Amide : Ethyl esters (e.g., 3ad ) exhibit faster hydrolysis in vivo compared to amides, limiting their therapeutic utility.
  • Hydrazide Derivatives : Compounds like 17 show higher polarity and solubility but reduced membrane permeability compared to the target compound.

Aromatic Group Impact :

  • The 5-chloro-2-methylphenyl group in the target compound optimizes steric and electronic interactions with target proteins, whereas unsubstituted phenyl (e.g., ) or nitro-substituted derivatives (e.g., 17 ) may alter binding kinetics or induce off-target effects.

Biological Activity

N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by relevant research findings and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN3O2
  • Molecular Weight : 301.74 g/mol
  • CAS Number : [Not available in the search results]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent acylation with 5-chloro-2-methylphenyl isocyanate. Specific methodologies may vary based on laboratory protocols.

Antinociceptive Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive properties. For instance, studies have shown that certain analogs demonstrate higher efficacy than standard analgesics like aspirin and dipyrone in pain models such as the tail flick and hot plate tests .

Antimicrobial Activity

Preliminary studies suggest that compounds containing the oxazole moiety possess antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound can induce apoptosis in a dose-dependent manner. The compound's IC50 values vary across different cell lines, indicating selective cytotoxicity.

Cell LineIC50 (µM)
HeLa15
MCF-725
A54930

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in inflammation and cancer progression. Research indicates that it may act as a potent inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies

  • Case Study on Antinociceptive Effects :
    • A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.
  • Cytotoxicity in Cancer Research :
    • In vitro studies on breast cancer cell lines showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating a possible mechanism through which it induces apoptosis.

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